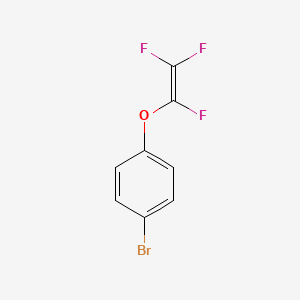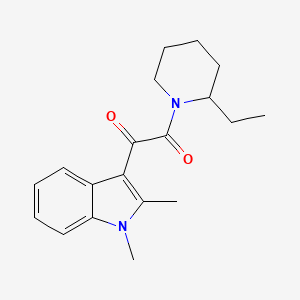
1-(1,2-dimethyl-1H-indol-3-yl)-2-(2-ethylpiperidin-1-yl)ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1,2-dimethyl-1H-indol-3-yl)-2-(2-ethylpiperidin-1-yl)ethane-1,2-dione, also known as DMED, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMED is a synthetic compound that belongs to the class of indole-based compounds and is known to exhibit various biological activities.
Scientific Research Applications
Synthesis and Anticancer Activity
Research has focused on the synthesis of derivatives of indolyl-ethanedione compounds and their evaluation for anticancer activities. For instance, derivatives synthesized by acylation of diarylmethylpiperazine with indolyl-ethanedione have shown moderate to potent antiproliferative activities against various cancer cell lines in vitro, indicating their potential as anticancer agents (Jiang, Xu, & Wu, 2016).
Neuroprotective Agents
Compounds synthesized from indolyl-ethanedione derivatives have been evaluated for their binding affinity to GluN2B-containing N-methyl-D-aspartate (NMDA) receptors. Some of these compounds exhibited significant binding affinity and antagonistic effects on NMDA-mediated excitatory post-synaptic currents, suggesting their potential as neuroprotective agents (Gitto et al., 2014).
Photochromic Properties
The photochromic properties of indolylfulgides, including those related to the compound of interest, have been studied to understand their isomerization processes and potential applications in photoresponsive materials. These studies reveal how structural changes affect the photochromic behavior and stability of these compounds (Fedorovsky, Ivanov, & Uzhinov, 2000).
Antiviral Activity
Derivatives of indolyl-ethanedione have been synthesized and tested for their antiviral activity against various viruses. However, the compounds exhibited limited activity, with some exceptions showing micromolar activities against specific cell lines, indicating the need for further optimization to enhance their antiviral properties (Ivashchenko et al., 2014).
Chemical Characterization and Modification
Research has also focused on the chemical characterization of indolyl-ethanedione derivatives, exploring their crystal structures, molecular interactions, and potential for further chemical modifications. This includes studies on the co-crystallization of different molecular components, revealing insights into the structural dynamics and potential applications of these compounds in materials science and organic synthesis (Percino et al., 2007).
properties
IUPAC Name |
1-(1,2-dimethylindol-3-yl)-2-(2-ethylpiperidin-1-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-4-14-9-7-8-12-21(14)19(23)18(22)17-13(2)20(3)16-11-6-5-10-15(16)17/h5-6,10-11,14H,4,7-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZPAGMAKCEGQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-chloro-3-(3-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2602081.png)


![3-(1-((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2602085.png)



![N-(1-cyanocyclopentyl)-2-[(2-fluoro-5-methanesulfonylphenyl)amino]acetamide](/img/structure/B2602092.png)
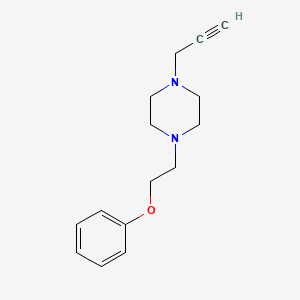
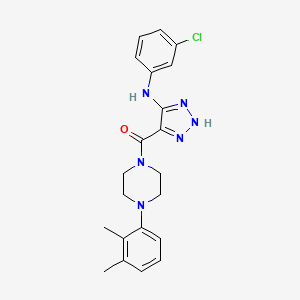
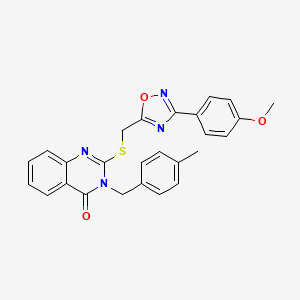
![2-[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2602099.png)
![1-[2-[(2-Fluorophenyl)methyl]-2-methylpyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2602101.png)
